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Compound of Interest
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methanol-d5

cat. No.: B15600333

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-
Chlorophenyl)diphenyl-methanol. The incorporation of five deuterium atoms into one of the
phenyl rings makes it a valuable tool in various analytical and research applications, primarily
as an internal standard for quantitative analysis. Its non-labeled counterpart is known to be an
impurity in the synthesis of the antifungal drug Clotrimazole and exhibits weak calcium channel
blocking and antifungal properties. This guide provides a comprehensive overview of its
chemical properties, synthesis, and applications, with a focus on its use in analytical
methodologies.

Chemical and Physical Properties

The physical and chemical properties of (2-Chlorophenyl)diphenyl-methanol-d5 are
summarized in the table below. Data for the unlabeled compound is included for comparison.
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(2-Chlorophenyl)diphenyl- (2-Chlorophenyl)diphenyl-

Property

methanol-d5 methanol (unlabeled)
Molecular Formula C19H10DsCIO C19H15CIO
Molecular Weight 299.81 g/mol 294.77 g/mol
CAS Number 1219802-30-8 66774-02-5
Appearance White to off-white solid White to off-white solid
Melting Point Not available 91-92 °C
Boiling Point Not available 144-146 °C at 0.01 Torr
Purity Typically >98% (by GC) >99% (by GC)[1]

Analytical Data

While specific spectra for (2-Chlorophenyl)diphenyl-methanol-d5 are not readily available in
the public domain, the following tables provide the known tH and 3C NMR chemical shifts for
the unlabeled compound in CDCIs. The expected mass spectral data is also presented,
highlighting the key fragments for both the labeled and unlabeled compounds.

IH NMR Data (Unlabeled) in CDCls

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.60-7.62 m 2H Aromatic protons

7.21-7.41 m 8H Aromatic protons

6.23 d,J=3.2Hz 1H Methine proton

2.37 S 1H Hydroxyl proton

Note: In the *H NMR spectrum of (2-Chlorophenyl)diphenyl-methanol-d5, the signals
corresponding to the deuterated phenyl ring would be absent.

13C NMR Data (Unlabeled) in CDCIs
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Chemical Shift (ppm)

1431

132.54

131.6

129.60

129.4

128.80

128.52

128.4

128.07

127.82

127.2

127.15

126.98

126.4

72.70

Note: In the 133C NMR spectrum of (2-Chlorophenyl)diphenyl-methanol-d5, the signals for the
deuterated phenyl carbons would show splitting due to C-D coupling and would be significantly
broader and likely have a lower intensity.

Mass Spectrometry Data
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Compound Key m/z Fragments Interpretation
2-Chlorophenyl)diphenyl- Molecular ion peak (with
fnethanoI-pdS anen 300/302 [M+H]* chlorine isotopF:e pat:ern)
223 [M - CeDs]*

183 [C13H10CI]*

105 [C7HsO]*

2-Chlorophenyl)diphenyl- Molecular ion peak (with
fnethanolp anen 295/297 [MHI* chlorine isotoppe pat:ern)
218 [M - CeHs]*

183 [C13H10CIJ*

105 [C7HsO]*

Experimental Protocols
Synthesis of (2-Chlorophenyl)diphenyl-methanol-d5

The synthesis of (2-Chlorophenyl)diphenyl-methanol-d5 can be achieved via a Grignard
reaction, a common method for forming carbon-carbon bonds. This protocol is adapted from
the synthesis of similar non-deuterated benzhydrols.

Materials:

e Magnesium turnings

Anhydrous diethyl ether or THF

Bromobenzene-d5

2-Chlorobenzophenone

lodine crystal (as an initiator)

Saturated aqueous ammonium chloride solution
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e Anhydrous sodium sulfate

Procedure:

o Grignard Reagent Preparation:

[¢]

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place magnesium turnings.

o Add a small crystal of iodine.
o In the dropping funnel, place a solution of bromobenzene-d5 in anhydrous diethyl ether.

o Add a small amount of the bromobenzene-d5 solution to the magnesium and gently heat
to initiate the reaction (disappearance of the iodine color and bubbling).

o Once the reaction starts, add the remaining bromobenzene-d5 solution dropwise to
maintain a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent (phenyl-d5-magnesium bromide).

¢ Reaction with Ketone:

[¢]

Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add it to the dropping
funnel.

[¢]

Cool the Grignard reagent solution in an ice bath.

o

Add the 2-chlorobenzophenone solution dropwise to the stirred Grignard reagent.

[e]

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

o Work-up and Purification:

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.
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[e]

Separate the organic layer and extract the aqueous layer with diethyl ether.

(¢]

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

[¢]

Filter and evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

[¢]

obtain pure (2-Chlorophenyl)diphenyl-methanol-d5.

Use as an Internal Standard in GC-MS Analysis

(2-Chlorophenyl)diphenyl-methanol-d5 is an ideal internal standard for the quantification of
(2-Chlorophenyl)diphenyl-methanol or structurally related compounds in various matrices.

Procedure:
o Preparation of Standard Solutions:

o Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol-d5 in a suitable solvent
(e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

o Prepare a series of calibration standards of the analyte of interest at known
concentrations.

o Spike each calibration standard and the unknown samples with a fixed amount of the (2-
Chlorophenyl)diphenyl-methanol-d5 internal standard solution to achieve a final
concentration that is within the linear range of the instrument and similar to the expected
analyte concentration.

o Sample Preparation (e.g., from a biological matrix):
o To the sample, add the internal standard solution.

o Perform a sample extraction procedure (e.qg., liquid-liquid extraction or solid-phase
extraction) to isolate the analyte and the internal standard.

o Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS
analysis.
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e GC-MS Analysis:
o Inject the prepared samples onto a GC-MS system.

o Develop a suitable GC temperature program to achieve good chromatographic separation
of the analyte and the internal standard.

o Operate the mass spectrometer in Selected lon Monitoring (SIM) mode, monitoring
characteristic ions for both the analyte and (2-Chlorophenyl)diphenyl-methanol-d5.

e Quantification:

o Generate a calibration curve by plotting the ratio of the peak area of the analyte to the
peak area of the internal standard against the concentration of the analyte for the
calibration standards.

o Determine the concentration of the analyte in the unknown samples by calculating the
peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The unlabeled compound, (2-Chlorophenyl)diphenyl-methanol, is an impurity of Clotrimazole.
Clotrimazole's primary mechanism of action is the inhibition of ergosterol synthesis, a key
component of the fungal cell membrane. This disruption of the cell membrane leads to the
antifungal effect. While (2-Chlorophenyl)diphenyl-methanol itself is a weak antifungal, its
mechanism is presumed to follow a similar pathway.
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Simplified Antifungal Mechanism of Action

Clotrimazole / (2-Chlorophenyl)diphenyl-methanol

Lanosterol 14a-demethylase
(CYP51)

Ergosterol Synthesis

Fungal Cell Membrane Integrity

Disruption leads to

Fungal Cell Lysis

Click to download full resolution via product page

Caption: Antifungal mechanism of (2-Chlorophenyl)diphenyl-methanol.

The following diagram illustrates a typical workflow for the synthesis of (2-
Chlorophenyl)diphenyl-methanol-d5.
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Synthesis Workflow for (2-Chlorophenyl)diphenyl-methanol-d5

Start Materials:
- Bromobenzene-d5
- Magnesium
- 2-Chlorobenzophenone

Grignard Reagent Formation

Reaction with Ketone

Aqueous Work-up

l

Purification
(Chromatography/Recrystallization)

(2-Chlorophenyl)diphenyl-methanol-d5

Click to download full resolution via product page

Caption: Synthesis workflow.

This diagram shows the general workflow for using (2-Chlorophenyl)diphenyl-methanol-d5
as an internal standard in a quantitative analysis.
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Analytical Workflow using (2-Chlorophenyl)diphenyl-methanol-d5

Sample Preparation:
- Add Internal Standard
- Extraction

GC-MS Analysis (SIM Mode)

Data Processing:
- Peak Integration
- Area Ratio Calculation

Calibration Curve Generation

Quantification of Analyte

Click to download full resolution via product page

Caption: Analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methanol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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